

An In-Depth Technical Guide to the E-cadherin Gene and Protein Sequence

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This guide provides a comprehensive overview of the E-cadherin gene (CDH1) and its protein product. It covers genomic and protein sequence information, key signaling pathways, and detailed experimental protocols relevant to E-cadherin research.

E-cadherin Gene (CDH1)

E-cadherin is encoded by the CDH1 gene, a critical tumor suppressor gene whose loss of function is implicated in cancer progression.^{[1][2]}

Gene Identity and Location

Quantitative and identifying data for the human CDH1 gene are summarized below.

Attribute	Description
Approved Symbol	CDH1[3]
Approved Name	Cadherin 1[3]
Aliases	Arc-1, BCDS1, CD324, CDHE, ECAD, LCAM, UVO, Uvomorulin[1][4][5]
Chromosomal Location	16q22.1[1][3][4]
Gene Structure	The DNA consists of 16 coding exons.[4]
Transcript Variants	Alternative splicing results in multiple transcript variants.[6] Some variants use an alternate splice site, leading to a different 5' UTR and the use of a downstream start codon, which produces a shorter protein isoform.[7]

E-cadherin Protein

E-cadherin is a calcium-dependent transmembrane glycoprotein essential for establishing and maintaining adherent junctions in epithelial tissues.[4][8][9] It functions through homophilic interactions, where E-cadherin molecules on adjacent cells bind to one another.[3]

Protein Structure and Domains

The mature E-cadherin protein is a single-pass type I transmembrane protein.[10] Its structure is comprised of three main regions, detailed in the table below.

Domain	Components & Function
Extracellular Domain	Contains five tandem extracellular cadherin (EC) repeats (EC1-EC5). [1] [11] [12] These repeats are the sites for Ca^{2+} binding and are crucial for the homophilic cell-cell adhesion mechanism. [9]
Transmembrane Domain	A single alpha-helical segment that anchors the protein within the cell membrane. [1] [4] [9]
Cytoplasmic Domain	A highly conserved intracellular tail that is critical for signaling. [8] It directly interacts with p120-catenin and β -catenin, linking the adhesion complex to the actin cytoskeleton via α -catenin. [1] [11] [13]

Protein Isoforms and Quantitative Data

The length and mass of E-cadherin protein vary slightly across species.

Species	NCBI Accession	Length (Amino Acids)	Mass (Da)
Human	P12830	882	97,456 [3]
Mouse	P09803	884	98,256 [3]
Rat	Q9R0T4	886	98,715 [3]

Post-Translational Modifications (PTMs)

E-cadherin undergoes extensive post-translational modifications that regulate its maturation, stability, localization, and function.

Modification Type	Description
Precursor Processing	Synthesized as a preproprotein.[6] It is cleaved by proprotein convertases (e.g., furin) to form the mature 120 kDa protein.[14][15][16] Incomplete processing results in a 135 kDa form that is retained in the secretory pathway.[14][15]
Glycosylation	E-cadherin is N-glycosylated.[15][16] It also undergoes O-glycosylation, including O-GlcNAcylation and O-mannosylation.[15][16][17] O-GlcNAc modification on the cytoplasmic domain can cause E-cadherin to be retained in the endoplasmic reticulum.[14][16]
Phosphorylation	The intracellular domain is highly phosphorylated, which modulates its interaction with catenins and other signaling molecules.[1]
Proteolytic Cleavage	The extracellular domain can be shed by proteases like matrix metalloproteinases (MMPs) and ADAM10, releasing a soluble 80 kDa fragment (sE-cad).[10] This leaves a C-terminal fragment (E-cad/CTF1) in the membrane, which can be further cleaved by γ -secretase to release an intracellular fragment (E-cad/CTF2) that participates in signaling.[10]

Key Signaling Pathways Involving E-cadherin

E-cadherin is not merely a structural protein; it is a central hub for intracellular signaling that governs cell polarity, proliferation, and migration.

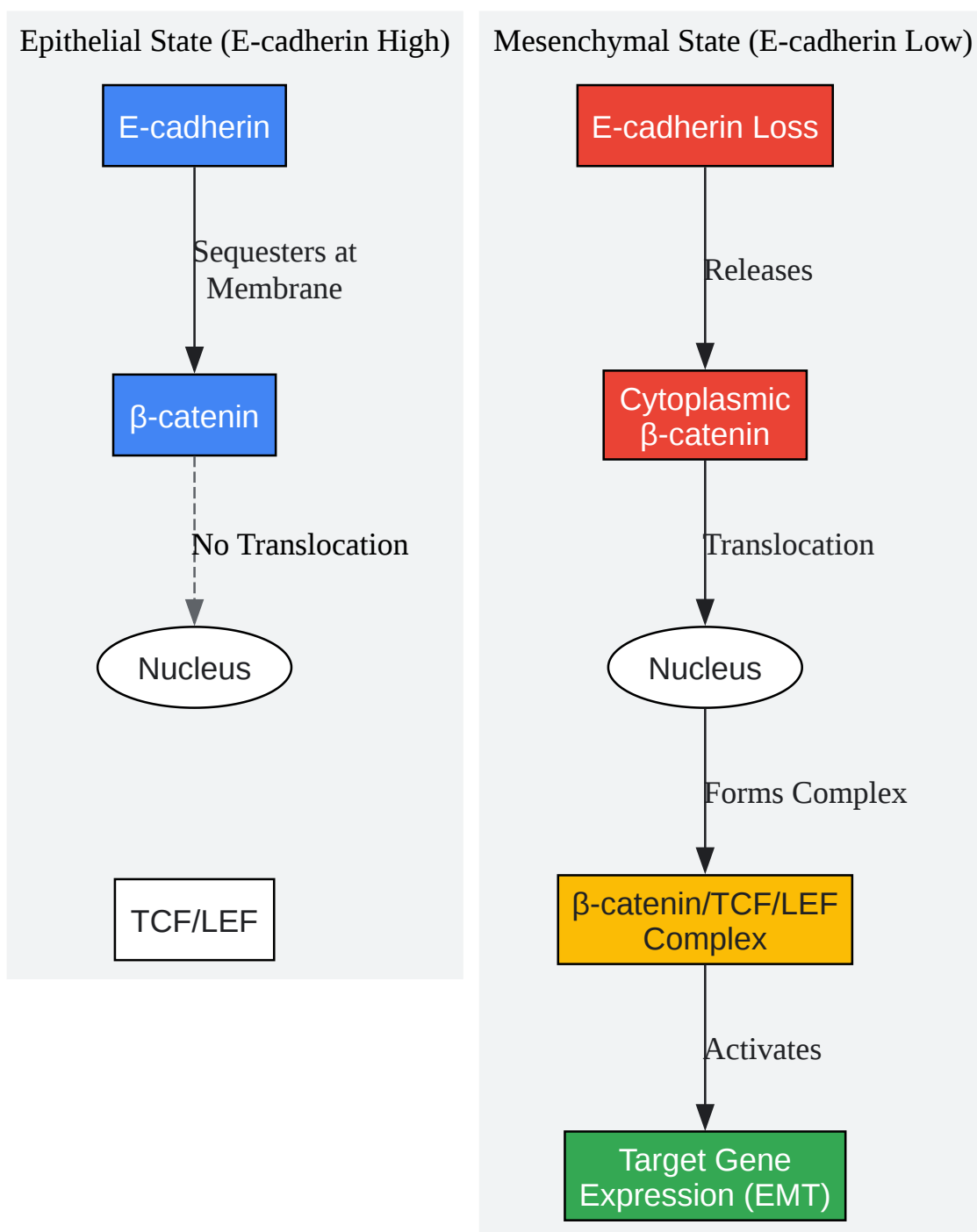
Adherens Junction and Catenin Signaling

The canonical function of E-cadherin is to form adherens junctions. This process sequesters β -catenin at the plasma membrane, linking cell adhesion to the actin cytoskeleton and providing mechanical strength to epithelial tissues.

Caption: E-cadherin-mediated adherens junction formation.

Regulation of Wnt/ β -Catenin Signaling and EMT

Loss of E-cadherin function is a hallmark of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[8] When E-cadherin is lost, β -catenin is released from the membrane complex. This free cytoplasmic β -catenin can translocate to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes that promote proliferation and invasion.[1][13][18]



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Caption: Role of E-cadherin loss in activating β -catenin signaling.

Other Associated Pathways

E-cadherin signaling is highly complex and integrated with other major cellular pathways:

- Hippo Pathway: E-cadherin adhesion can activate the Hippo signaling pathway, which leads to the inhibition of the transcriptional co-activators YAP/TAZ, thereby controlling cell proliferation and organ size.[\[19\]](#)
- PI3K/Akt Pathway: E-cadherin can influence the PI3K/Akt pathway, which is a critical regulator of cell survival and growth.[\[13\]](#)[\[19\]](#)[\[20\]](#)
- Rho GTPases: E-cadherin signaling modulates the activity of Rho family GTPases (like RhoA, Rac1, and Cdc42) to coordinate cytoskeletal dynamics during junction formation and cell migration.[\[8\]](#)[\[19\]](#)

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study E-cadherin.

Western Blotting for E-cadherin Expression

This protocol is used to detect the expression levels of total E-cadherin and its various fragments.

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
 - Note: For membrane proteins like E-cadherin, sonication of the lysate can help expose antigenic epitopes.[\[10\]](#)
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant and determine protein concentration using a BCA assay.

- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on an 8-10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane with a primary antibody against E-cadherin (e.g., clone EP700Y) overnight at 4°C with gentle agitation. Dilute the antibody as per the manufacturer's recommendation.
 - Wash the membrane 3 times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize bands using a chemiluminescence imaging system.
 - Expected Bands: Mature E-cadherin (~120 kDa), pro-E-cadherin (~135 kDa), soluble E-cadherin (~80 kDa), and smaller C-terminal fragments may be visible depending on the cellular context and antibody epitope.[\[10\]](#)[\[15\]](#)

Immunofluorescence for E-cadherin Localization

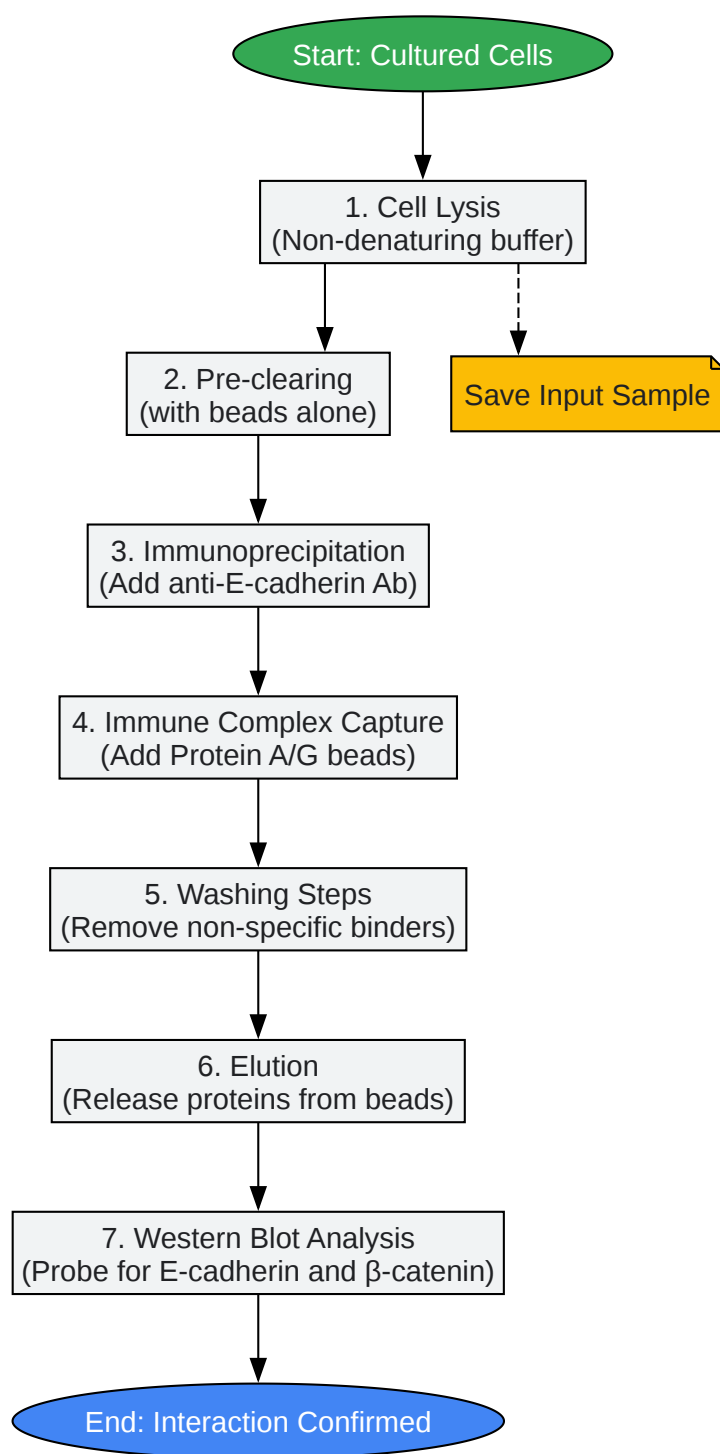
This protocol is used to visualize the subcellular localization of E-cadherin, typically at cell-cell junctions.

- Cell Preparation:
 - Grow cells to desired confluency on glass coverslips in a petri dish.
 - Wash cells gently with PBS.
- Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block non-specific binding with 1% BSA in PBS for 30 minutes.
 - Incubate with the primary E-cadherin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
 - (Optional) Counterstain nuclei with DAPI for 5 minutes.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

- Seal the coverslip with nail polish.
- Image using a confocal or widefield fluorescence microscope. E-cadherin should appear as sharp lines delineating cell-cell borders in confluent epithelial monolayers.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to demonstrate the physical interaction between E-cadherin and its binding partners, such as β -catenin.[[21](#)]



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Caption: Workflow for Co-Immunoprecipitation of E-cadherin.

- Lysate Preparation:

- Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
- Incubate on ice for 30 minutes, then centrifuge to pellet debris.
- Collect the supernatant (this is the whole-cell lysate). Save a small aliquot as the "Input" control.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and transfer the supernatant to a new tube.
 - Add 2-5 µg of the primary antibody (e.g., anti-E-cadherin) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.
 - Incubate overnight at 4°C on a rotator.
- Immune Complex Capture:
 - Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
 - Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
- Washing:
 - Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.
- Elution and Analysis:
 - Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

- Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
- Perform a Western blot as described in Protocol 4.1. Probe one membrane for E-cadherin (to confirm successful immunoprecipitation) and another for the putative interacting protein (e.g., β -catenin). A band for β -catenin in the E-cadherin IP lane (but not the IgG control lane) confirms the interaction.[22]

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